2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features a trifluoroethyl group, a thiazepane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The thiazepane ring can be synthesized by reacting a suitable amine with a dicarbonyl compound under acidic or basic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced using reagents such as trifluoroethyl iodide in the presence of a base like cesium carbonate.
Formation of Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is reacted with an alcohol (e.g., ethanol) in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the ester group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics or protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar trifluoromethyl groups but different core structure.
tert-Butyl 2-(2-hydroxyethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: A compound with a similar ester group but different ring structure.
Uniqueness
2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is unique due to its combination of a thiazepane ring and a trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)10-22-13(19)18-7-6-12(23(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPLNLJAUJLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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